molecular formula C15H16Cl2N6O2S B10936162 N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10936162
M. Wt: 415.3 g/mol
InChI Key: VEQFIURUABSJBS-UHFFFAOYSA-N
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Description

N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the core triazole and pyrazole structures. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions can be crucial in forming the desired bonds between the triazole and pyrazole rings.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

The reactions typically require controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions. For example, oxidation reactions might be conducted at elevated temperatures in the presence of a catalyst, while reduction reactions may require low temperatures and anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic acid: Shares structural similarities but differs in functional groups and overall reactivity.

    Indomethacin: Another compound with a similar core structure but distinct pharmacological properties.

Uniqueness

N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H16Cl2N6O2S

Molecular Weight

415.3 g/mol

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-1-ethyl-5-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C15H16Cl2N6O2S/c1-3-23-10(2)14(7-19-23)26(24,25)21-15-18-9-22(20-15)8-11-12(16)5-4-6-13(11)17/h4-7,9H,3,8H2,1-2H3,(H,20,21)

InChI Key

VEQFIURUABSJBS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=NN(C=N2)CC3=C(C=CC=C3Cl)Cl)C

Origin of Product

United States

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